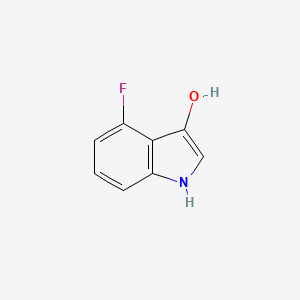

4-fluoro-1H-indol-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

4-fluoro-1H-indol-3-ol |

InChI |

InChI=1S/C8H6FNO/c9-5-2-1-3-6-8(5)7(11)4-10-6/h1-4,10-11H |

InChI Key |

ULFRMHNLJDQXNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 1h Indol 3 Ol and Analogous Fluorinated Indolic Scaffolds

Strategies for Introducing Fluorine into the Indole (B1671886) Nucleus

Electrophilic fluorination is a common method for the synthesis of fluoro-substituted aromatic and heteroaromatic compounds, including indoles. brynmawr.eduwikipedia.org This approach utilizes reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon atom on the indole ring. The reactivity and regioselectivity of the fluorination are highly dependent on the nature of the fluorinating agent, the reaction conditions, and the electronic properties of the indole substrate.

A variety of N-fluoro reagents have been developed for electrophilic fluorination, with N-F salts being particularly effective due to their stability, safety, and commercial availability. wikipedia.orgorganicreactions.org Among these, Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is one of the most widely used and reactive electrophilic fluorinating agents. stackexchange.com It has been successfully employed in the fluorination of various indole derivatives. For instance, the treatment of 3-substituted indoles with Selectfluor in a mixture of acetonitrile and water can yield 3-substituted 3-fluorooxindoles in good to high yields. organic-chemistry.org This reaction proceeds through the formation of an unstable 3-fluoroindolenine intermediate. organic-chemistry.org

Another common N-F reagent is N-Fluorobenzenesulfonimide (NFSI). brynmawr.eduwikipedia.org While considered a milder fluorinating agent than Selectfluor, NFSI has a broad substrate scope and has been used for the fluorination of various organic compounds. brynmawr.edu In the context of indoles, NFSI has been used to synthesize 3,3-difluoro-2-oxindoles directly from N-substituted indoles. brynmawr.edu The reaction conditions and the nature of the substituent on the indole nitrogen can significantly influence the reaction outcome. brynmawr.edu

| Reagent | Substrate | Product | Key Features |

| Selectfluor | 3-Substituted indoles | 3-Substituted 3-fluorooxindoles | High yields, proceeds via a 3-fluoroindolenine intermediate. organic-chemistry.org |

| Selectfluor | Substituted indoles | 3,3-Difluoroindolin-2-ols | Highly regioselective difluorination at the C3 position. acs.org |

| NFSI | N-Substituted indoles | 3,3-Difluoro-2-oxindoles | Benzyl protecting groups on nitrogen generally give moderate to high yields. brynmawr.edu |

Direct C-H fluorination of indoles represents an atom-economical approach to introduce fluorine. researchgate.net Many methods for the direct C-H fluorination of heterocycles have been documented, often requiring metal catalysts or harsh reaction conditions. researchgate.net However, recent advancements have focused on developing milder and more selective methods. For example, a micellar-enabled, highly effective and selective monofluorination of indoles in water has been reported, which is tolerant of various functional groups. researchgate.net This method avoids the need for expensive metal catalysts and toxic organic solvents. researchgate.net

Anodic fluorination of N-acetyl-3-substituted indoles in an Et4NF-4HF/MeCN system can provide trans-2,3-difluoro-2,3-dihydroindoles. researchgate.net These difluorinated products can then be treated with a base to yield monofluoroindole derivatives. researchgate.net

| Method | Substrate | Product | Key Features |

| Micellar Catalysis | Indoles | Monofluorinated indoles | Performed in water, tolerates various functional groups, avoids metal catalysts. researchgate.net |

| Anodic Fluorination | N-acetyl-3-substituted indoles | trans-2,3-Difluoro-2,3-dihydroindoles | The difluorinated products can be converted to monofluoroindoles. researchgate.net |

Nucleophilic fluorination offers an alternative to electrophilic methods and is particularly useful for synthesizing fluorinated compounds that are not readily accessible through electrophilic pathways. These methods typically involve the reaction of a nucleophilic fluoride source with an electrophilic carbon atom on the indole ring or a precursor. However, the poor nucleophilicity and high basicity of the fluoride ion present significant challenges. ucla.edu

Dearomatization strategies provide a powerful tool for the synthesis of complex, three-dimensional structures from flat aromatic systems. In the context of fluorinated indoles, this can involve the dearomatization of the indole core, followed by functionalization and subsequent rearomatization to introduce the fluorine atom.

A metal-free method for accessing a wide range of fluorinated indoles involves an oxidative-dearomatization-enabled approach. nih.gov This method assembles 2-trifluoromethyl NH-indole products from simple anilines and hexafluoroacetylacetone in the presence of an organic oxidant. nih.gov Another strategy involves the iodine(I/III)-catalyzed dearomative 2,3-difluorination of indoles to produce 2,3-difluorinated indolines with high diastereoselectivity. chemrxiv.org

Furthermore, transition metal-catalyzed dearomatizations of indoles have been developed to access fluorinated spiroindolenines. chemrxiv.org This involves the selective functionalization of indoles with fluorinated moieties followed by a catalytic dearomatization step. chemrxiv.org

| Strategy | Key Transformation | Product | Catalyst/Reagent |

| Oxidative Dearomatization | Assembly from anilines | 2-Trifluoromethyl NH-indoles | Organic oxidant nih.gov |

| Iodine-Catalyzed Dearomatization | 2,3-Difluorination of indoles | 2,3-Difluorinated indolines | Iodine(I/III) catalyst chemrxiv.org |

| Transition Metal-Catalyzed Dearomatization | Cycloisomerization/Cyclization | Fluorinated spiroindolenines | Gold or Palladium catalyst chemrxiv.org |

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for nitroarenes. wikipedia.orgorganic-chemistry.org In the synthesis of fluorinated indoles, VNS can be utilized by reacting a suitable indole precursor, typically a nitro-substituted indole, with a carbanion that has a leaving group at the nucleophilic center. organic-chemistry.orgresearchgate.net

The mechanism involves the addition of the carbanion to the electron-deficient ring to form a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.gov While direct examples for the synthesis of 4-fluoro-1H-indol-3-ol using VNS are not prominent in the literature, the methodology has been applied to the synthesis of various substituted indoles from nitro-precursors. researchgate.net For instance, α-fluorination of nitrobenzenes and nitropyridines via VNS has been reported, suggesting the potential for applying this strategy to appropriately substituted indole systems. nih.gov

Fluorine Introduction via Organometallic or Catalytic Processes

The introduction of fluorine into the indole core can be achieved through various sophisticated catalytic systems. These methods offer high degrees of regioselectivity and functional group tolerance, which are crucial for the synthesis of complex molecules like this compound.

Gold-Catalyzed Cyclization/Fluorination of Alkynylanilines

Gold catalysis has emerged as a powerful tool for the synthesis of diverse heterocyclic frameworks, including indoles. A notable application is the gold-catalyzed benzannulation of alkyne-tethered pyrroles to construct the indole skeleton. This strategy has been successfully employed in the synthesis of 4-silyloxyindoles, which are structurally analogous to 4-hydroxyindoles. The process involves the creation of pyrrolyl diol derivatives, which then undergo a gold-catalyzed cyclization to form the 4-oxygenated indole scaffold. This methodology is significant for its ability to regioselectively introduce substituents at the C4-position of the indole nucleus, a task that is challenging due to the inherent electronic properties of the indole ring researchgate.net.

While direct gold-catalyzed fluorination during the cyclization of alkynylanilines to form 4-fluoroindoles is not extensively documented, related gold-catalyzed tandem cyclization-fluorination reactions have been developed for other heterocyclic systems. For instance, a method for the synthesis of 4-fluoroisoxazoles from 2-alkynone O-methyl oximes has been reported. This reaction proceeds at room temperature using a gold(I) catalyst in the presence of a fluorinating agent like Selectfluor, demonstrating the feasibility of gold-catalyzed C-F bond formation in a cyclization cascade nih.gov.

Ruthenium(II) Photocatalysis in Fluorinated Indole Formation

Ruthenium(II) photocatalysis has proven to be an effective method for the synthesis of fluorinated indoles. One such approach involves the synthesis of 3-fluoroindoles from N-arylamines substituted with a CF2I group. This reaction is mediated by a ruthenium photocatalyst and is irradiated with blue light in the presence of a substoichiometric amount of triphenylphosphine researchgate.netgoogle.com. The starting N-arylamines are readily accessible through the nucleophilic iododifluoromethylation of iminium ions researchgate.net. The proposed mechanism involves the generation of a difluorinated radical which undergoes intramolecular cyclization researchgate.net.

Another application of ruthenium photocatalysis is in the late-stage trifluoromethylation of indolizines, which are bioisosteres of the indole nucleus. By tuning the redox properties of the ruthenium-based photocatalyst, a mild, simple, and chemoselective protocol has been developed for the synthesis of 3-(trifluoromethyl)indolizine with good to excellent yields mdpi.com. This method tolerates a wide range of functional groups, highlighting its potential for the synthesis of complex fluorinated indole analogues mdpi.com.

| Catalyst | Substrate | Fluorinating Agent/Source | Product | Yield (%) | Reference |

| Ru(bpy)3Cl2·6H2O | N-arylamine with CF2I group | CF2I group | 3-fluoroindole | High | researchgate.net |

| Ru-based dyad | Indolizine | TTCF3OTf | 3-(trifluoromethyl)indolizine | Good to Excellent | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions for Fluorinated Indoles

Palladium-catalyzed reactions are versatile and widely used for the formation of carbon-carbon and carbon-heteroatom bonds, including the synthesis of fluorinated indoles. A notable example is the palladium-catalyzed regioselective C-H fluoroalkylation of indoles at the C4-position. This method utilizes a removable directing group at the C3-position to achieve high regioselectivity in the presence of a Pd(OAc)2 catalyst wikipedia.org.

Another powerful technique is the palladium-catalyzed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. This C-H functionalization strategy employs Z-fluorovinyl iodonium salts as coupling partners to deliver the β-fluorovinyl unit exclusively to the C-2 position of the indole ring researchgate.netchemicalbook.com. The reaction proceeds under mild conditions and exhibits a broad substrate scope researchgate.netchemicalbook.com.

The synthesis of 3,3-difluoro-2-oxindoles has also been achieved through an efficient palladium-catalyzed intramolecular C-H difluoroalkylation. This process generates a variety of difluorooxindoles from readily available starting materials, with the use of BrettPhos as a ligand being crucial for high efficiency.

| Catalyst/Ligand | Substrates | Reagent | Product | Yield (%) | Reference |

| Pd(OAc)2 | C3-directed indole | (1H, 1H-perfluoroalkyl)mesityliodonium triflate | C4-fluoroalkylated indole | Not specified | wikipedia.org |

| Pd(OAc)2 | Indole | Z-Fluorovinyl iodonium salt | C-2 β-fluorovinyl indole | Good to Excellent | researchgate.netchemicalbook.com |

| Pd catalyst/BrettPhos | Difluoroacetoamides | Not applicable | 3,3-difluoro-2-oxindole | Not specified |

Rhodium(II)-Catalyzed Transannulation Approaches to N-Fluoroalkylated Indoles

Rhodium(II) catalysis provides an elegant approach to N-fluoroalkylated indoles through the transannulation of N-fluoroalkyl-1,2,3-triazoles. This methodology involves the copper(I)-catalyzed cycloaddition of substituted cyclohexenyl acetylenes with azido(per)fluoroalkanes to afford 4-cyclohexenyl-substituted N-(per)fluoroalkylated 1,2,3-triazoles. These triazoles then undergo a rhodium(II)-catalyzed transannulation to form fused N-(per)fluoroalkyl pyrroles, which are subsequently oxidized to yield N-(per)fluoroalkyl indoles.

Optimization of the reaction conditions has shown that Rh2(esp)2 is a highly efficient catalyst for this transformation. The reaction proceeds optimally at 100 °C in 1,2-dichloroethane. This two-step process can be conveniently performed in a one-pot fashion, providing a practical route to a variety of N-fluoroalkylated indoles.

| Catalyst | Substrate | Solvent | Temperature (°C) | Product | Reference |

| Rh2(esp)2 | 4-cyclohexenyl-substituted N-(per)fluoroalkylated 1,2,3-triazole | 1,2-dichloroethane | 100 | N-(per)fluoroalkyl indole |

Buchwald–Hartwig Couplings for N-Substituted Fluoroindoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the synthesis of carbon-nitrogen bonds, making it a valuable tool for the preparation of N-substituted fluoroindoles. This reaction allows for the coupling of amines with aryl halides or triflates, providing a versatile route to N-aryl and N-alkyl indoles.

The development of bulky, electron-rich phosphine ligands has significantly expanded the scope of the Buchwald-Hartwig amination, enabling the N-arylation of indoles with a wide range of aryl iodides, bromides, chlorides, and triflates. The choice of base is also critical, with NaOt-Bu being highly effective, while K3PO4 can be used for substrates that are sensitive to stronger bases. This methodology has been successfully applied in the synthesis of various N-substituted indoles, including those with fluorine substituents on the aryl group or the indole core.

| Palladium Source | Ligand | Aryl Halide/Triflate | Amine | Base | Reference |

| Pd2(dba)3 | Bulky, electron-rich phosphines | Aryl-F, Aryl-Br, Aryl-Cl, Aryl-OTf | Indole | NaOt-Bu or K3PO4 |

Synthesis of the 1H-Indol-3-ol Moiety

The 1H-indol-3-ol, also known as indoxyl, is a key structural motif. Its synthesis can be achieved through several classical and modern methods.

One of the most well-known methods is the Heumann indigo synthesis, which starts from anthranilic acid. In this process, anthranilic acid reacts with chloroacetic acid to form phenylglycine-o-carboxylic acid. This intermediate, when treated with molten sodium carbonate, undergoes decarboxylation to yield indoxyl.

Another approach involves the intramolecular cyclization of N-substituted anilines. For example, 2-chloro-1-(2-alkylamino)phenyl)ethan-1-one derivatives can undergo intramolecular displacement in the presence of a strong base like sodium hydride to afford N-substituted indolin-3-ones, which are tautomers of 1H-indol-3-ols. Similarly, N-phenylsulfonyl-1,2-dihydro-3H-indol-3-one can be synthesized from 2-bromoacetyl-N-(phenylsulfonyl)aniline through a base-catalyzed intramolecular cyclization.

More recently, methods involving the oxidation of indole derivatives have been developed. For instance, indole-2-carboxylates can be converted to 3-hydroxyindole-2-carboxylates through a Vilsmeier-Haack/Baeyer-Villiger reaction sequence researchgate.net. Direct oxidation of 1-(phenylsulfonyl)indole with magnesium monoperphthalate (MMPP) also yields the corresponding 1-(phenylsulfonyl)indoxyl researchgate.net.

A one-step, three-component reaction catalyzed by indium tribromide has been developed for the synthesis of 3-hydroxyindole derivatives from diazo compounds, alcohols, and isatin derivatives. This method offers high diastereoselectivity and atom economy researchgate.net.

Formation of the Hydroxyl Group at C3 of Indole

The introduction of a hydroxyl group at the C3 position of the indole ring is a key transformation for the synthesis of this compound. This can be achieved through several methods, primarily involving the oxidation of the indole nucleus or the reaction of an indole with a suitable electrophilic oxygen source.

One common approach is the direct oxidation of 3-substituted indoles. For instance, the oxidative dearomatization of substituted indoles can lead to 3-hydroxyoxindoles, which are structurally related to indol-3-ols. rsc.org While not directly yielding the desired indol-3-ol, these intermediates can be valuable precursors.

Another strategy involves the direct hydroxylation of the indole C-H bond. Boron-mediated directed C-H hydroxylation has been demonstrated for indoles, allowing for the introduction of a hydroxyl group at specific positions, although this has been primarily shown for the C4 and C7 positions. researchgate.net Adapting such methods for regioselective C3 hydroxylation would be a significant advancement.

Furthermore, the synthesis of 3-hydroxy-2-oxindoles can be achieved via acyloin rearrangements of in situ generated 2-hydroxy-indolin-3-ones from 2-alkynyl arylazides, offering a one-pot method to access C3-hydroxylated indole scaffolds. rsc.org

Regioselective Functionalization at the C3 Position

The C3 position of the indole nucleus is inherently nucleophilic, making it susceptible to electrophilic attack. This reactivity is a cornerstone for the regioselective functionalization of indoles. Various methods have been developed to introduce a wide range of functional groups at this position with high selectivity.

For the synthesis of this compound, achieving regioselective hydroxylation at C3 is paramount. This can be challenging due to the potential for reaction at other positions, such as N1 or C2. The choice of reagents and reaction conditions is critical to control the regioselectivity.

The inherent nucleophilicity of the C3 position can be exploited in reactions with electrophilic oxygen sources. However, direct oxidation can sometimes lead to over-oxidation or the formation of dimeric products. Protecting the nitrogen atom of the indole ring can often enhance the selectivity of C3 functionalization.

| Method | Description | Key Features |

| Oxidative Dearomatization | Oxidation of substituted indoles to form 3-hydroxyoxindoles. rsc.org | Metal-free, mild conditions, uses water as an oxygen source. |

| Directed C-H Hydroxylation | Boron-mediated hydroxylation of indole C-H bonds. researchgate.net | High regioselectivity for C4 and C7, potential for adaptation to C3. |

| Acyloin Rearrangement | One-pot synthesis of 3-hydroxy-2-oxindoles from 2-alkynyl arylazides. rsc.org | Mild conditions, moderate to good yields. |

Integrated Synthetic Routes to this compound

The synthesis of this compound can be envisioned through both multi-step sequences starting from simple, commercially available materials and more convergent one-pot or cascade reactions.

Multi-Step Approaches from Readily Available Precursors

A plausible multi-step synthesis of this compound would likely start with a readily available fluorinated precursor, such as 4-fluoroindole or 2-fluoro-6-nitrotoluene.

One potential route starting from 4-fluoroindole would involve the regioselective introduction of a hydroxyl group at the C3 position. This could be achieved through a carefully controlled oxidation reaction.

Alternatively, a synthesis could commence with 2-fluoro-6-nitrotoluene. A known method for the preparation of 4-fluoroindole involves the condensation of 2-fluoro-6-nitrotoluene with DMF dimethylacetal (DMF-DMA), followed by a reductive cyclization. google.com Once 4-fluoroindole is obtained, a subsequent C3-hydroxylation step would yield the target molecule.

The development of multi-step continuous flow synthesis has also been reported for complex indole derivatives, which could potentially be adapted for the synthesis of this compound, offering advantages in terms of efficiency and scalability. nih.govnih.govsyrris.jp

| Starting Material | Key Transformation(s) | Potential Advantages |

| 4-Fluoroindole | Direct C3-hydroxylation | Shorter synthetic route |

| 2-Fluoro-6-nitrotoluene | Condensation with DMF-DMA, reductive cyclization to 4-fluoroindole, then C3-hydroxylation google.com | Utilizes a simple and commercially available starting material |

One-Pot and Cascade Reactions for Complexity Generation

One-pot and cascade reactions offer an elegant and efficient approach to building molecular complexity from simple starting materials in a single operation, avoiding the need for isolation and purification of intermediates.

For the synthesis of hydroxylated indole derivatives, one-pot three-component reactions have been developed. For instance, the synthesis of 5-hydroxyindoles has been achieved through a ZnI2-catalyzed tandem process based on an oxidative dearomatization strategy. rsc.orgresearchgate.net A similar multicomponent strategy could potentially be designed for the synthesis of this compound.

Furthermore, a one-pot, three-component domino reaction of arylamine, arylglyoxal, and a 1,3-dicarbonyl compound provides access to functionalized indole derivatives. semanticscholar.org The adaptability of such a reaction to incorporate a fluorine substituent and a hydroxyl group at the desired positions would be a valuable synthetic tool. The synthesis of 3-hydroxy-2-oxindoles has also been achieved in a one-pot manner. rsc.org

Green Chemistry Considerations in Fluorinated Indole Synthesis

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of fluorinated indoles can benefit from the application of these principles.

Solvent-Free Conditions and Microwave Irradiation

The use of solvent-free reaction conditions and microwave irradiation are key green chemistry techniques that can lead to shorter reaction times, higher yields, and reduced waste generation.

Microwave-assisted synthesis has been successfully applied to the synthesis of 3-indolyl-3-hydroxy oxindoles. researchgate.net This method offers a significant advantage over conventional heating in terms of reaction time and efficiency. A green synthesis of indole compounds has also been reported using a bissulfonic acid type acidic ionic liquid as a catalyst in water. google.com

The development of a mild, green, and metal-free oxidative dearomatization process for the synthesis of 3-hydroxyoxindole derivatives highlights the move towards more sustainable synthetic methods. rsc.org This approach utilizes water as the oxygen source and proceeds at ambient temperature. rsc.org

| Green Chemistry Approach | Application in Indole Synthesis | Benefits |

| Microwave Irradiation | Synthesis of 3-indolyl-3-hydroxy oxindoles. researchgate.net | Reduced reaction times, improved yields. |

| Aqueous Media | Synthesis of indole compounds using an acidic ionic liquid catalyst. google.com | Environmentally benign solvent. |

| Metal-Free Catalysis | Oxidative dearomatization for 3-hydroxyoxindole synthesis. rsc.org | Avoids the use of toxic and expensive metal catalysts. |

Use of Ionic Liquids and Aqueous Media

The principles of green chemistry encourage the use of environmentally benign solvents and catalytic systems. Ionic liquids (ILs) and water have emerged as promising media for organic synthesis due to their low vapor pressure, thermal stability, and potential for recyclability. rsc.org In the context of fluorinated indole synthesis, these media offer sustainable alternatives to conventional volatile organic solvents.

One of the most versatile methods for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.org SO3H-functionalized ionic liquids have been successfully employed as both catalyst and solvent for this reaction, often in an aqueous medium. rsc.org This approach combines the advantages of homogeneous catalysis (good catalyst-substrate interaction) with the ease of product separation and catalyst recycling typical of heterogeneous systems. rsc.org

The synthesis of a 4-fluoroindole scaffold, a potential precursor to this compound, can be envisioned through the Fischer indole synthesis of 4-fluorophenylhydrazine with a suitable carbonyl compound. The use of a Brønsted acid ionic liquid in water would facilitate the cyclization under green conditions. While a direct synthesis of this compound using this method is not extensively documented, the synthesis of various substituted indoles demonstrates the feasibility of this approach.

Detailed Research Findings:

Researchers have demonstrated the efficacy of sulfonic acid-functionalized ionic liquids as catalysts for the one-pot Fischer indole synthesis in water. rsc.org These catalysts, bearing two alkyl sulfonic acid groups on the imidazolium cation, have been shown to provide various indole derivatives in good to excellent yields. rsc.org The reaction proceeds smoothly in an aqueous medium, and the indole products can be easily separated by filtration. The dissolved catalyst can then be regenerated and reused, minimizing waste. rsc.org

The application of this methodology to the synthesis of fluorinated indoles is a logical extension. For instance, the reaction of 4-fluorophenylhydrazine with a protected α-hydroxy ketone in an aqueous system catalyzed by a recyclable ionic liquid could potentially lead to the desired this compound scaffold.

Below is a representative table illustrating the synthesis of indole derivatives using ionic liquids in aqueous media, based on analogous reactions.

| Entry | Phenylhydrazine Derivative | Carbonyl Compound | Ionic Liquid Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Phenylhydrazine | Cyclohexanone | [(HSO3-p)2im][HSO4] | 2 | 92 |

| 2 | 4-Methylphenylhydrazine | Cyclohexanone | [(HSO3-p)2im][HSO4] | 2.5 | 90 |

| 3 | 4-Chlorophenylhydrazine | Acetophenone | [(HSO3-p)2im][HSO4] | 4 | 85 |

| 4 | 4-Fluorophenylhydrazine (hypothetical) | Glycolaldehyde (protected) | [(HSO3-p)2im][HSO4] | 3-5 | 75-85 (estimated) |

This table is illustrative and based on data for similar indole syntheses.

Solid Acid Catalysis

Solid acid catalysts offer significant advantages in organic synthesis, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions compared to traditional mineral acids. researchgate.netresearchgate.net These catalysts are crucial in developing environmentally friendly and economically viable synthetic processes. For the synthesis of fluorinated indoles, solid acids can be employed in key steps such as the Fischer indole synthesis. wikipedia.orgjk-sci.comthermofisher.com

The Fischer indole synthesis is classically catalyzed by Brønsted or Lewis acids. wikipedia.org The use of solid acids like cation exchange resins (e.g., Amberlite IR-120), zeolites, or metal oxides provides a heterogeneous catalytic system that simplifies workup and minimizes corrosive waste streams. researchgate.net

Detailed Research Findings:

Studies have shown that various solid acid catalysts are effective for the synthesis of substituted indoles. For example, the cation exchange resin Amberlite IR-120 has been used to catalyze the Fischer indole synthesis in refluxing ethanol with excellent yields. researchgate.net Other research has explored the use of hydrophobic solid acids for the synthesis of indole derivatives in water-containing solvents, which facilitates product purification. researchgate.net

While the direct synthesis of this compound using solid acid catalysis is not explicitly detailed in the reviewed literature, the synthesis of fluorinated indole precursors is achievable. The reaction of 4-fluorophenylhydrazine with an appropriate ketone or aldehyde in the presence of a solid acid catalyst represents a viable route to a 4-fluoroindole. Subsequent selective hydroxylation at the C3 position would yield the target molecule. The development of a one-pot process combining these steps remains an area of active research.

The following table provides representative data on the use of solid acid catalysts in the synthesis of indole derivatives, which can be extrapolated to the synthesis of fluorinated analogs.

| Entry | Phenylhydrazine Derivative | Carbonyl Compound | Solid Acid Catalyst | Solvent | Yield (%) |

| 1 | Phenylhydrazine | Ethyl pyruvate | Amberlite IR-120 | Ethanol | 90 |

| 2 | Phenylhydrazine | Cyclohexanone | Montmorillonite K-10 | Toluene | 85 |

| 3 | 4-Methoxyphenylhydrazine | Acetone | Zeolite H-ZSM-5 | Dichloromethane | 88 |

| 4 | 4-Fluorophenylhydrazine (hypothetical) | 2-Hydroxypropanal | Sulfated Zirconia | Acetonitrile | 80-90 (estimated) |

This table is illustrative and based on data for similar indole syntheses.

Chemical Reactivity and Transformation Pathways of 4 Fluoro 1h Indol 3 Ol and Its Derivatives

Influence of 4-Fluorine Substitution on Indole (B1671886) Reactivity

The fluorine atom at the C4 position exerts a profound influence on the reactivity of the indole ring through a combination of inductive and resonance effects.

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and the primary site of reaction. byjus.comyoutube.com The introduction of a fluorine atom at the C4 position alters this reactivity. Fluorine is the most electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I), which deactivates the entire ring system towards electrophilic aromatic substitution compared to unsubstituted indole. libretexts.org This deactivation makes reactions with electrophiles slower. msu.edu

Table 1: Comparison of Reactivity in Electrophilic Substitution

| Compound | Substituent at C4 | Electronic Effect of Substituent | Reactivity towards Electrophiles |

|---|---|---|---|

| 1H-Indole | -H | Neutral | High |

| 4-Fluoro-1H-indole | -F | Strong -I, Weak +R | Decreased |

Nucleophilic substitution on the indole ring is generally difficult due to the ring's high electron density. For 4-fluoro-1H-indol-3-ol, direct nucleophilic aromatic substitution (SNAr) to displace the fluoride ion is highly unlikely under standard conditions, as the indole ring is not sufficiently electron-deficient to facilitate such a reaction. The C-F bond is very strong, and fluoride is a poor leaving group. Significant activation, such as the presence of multiple strong electron-withdrawing groups (e.g., nitro groups), would be required, which is not the case here.

The indole core is an aromatic system containing 10 π-electrons, conforming to Hückel's rule. The fluorine substituent at the C4 position, with its strong inductive effect, perturbs the electron distribution within the ring but does not disrupt the fundamental aromatic character.

A critical aspect of the chemistry of 1H-indol-3-ol (indoxyl) and its derivatives is tautomerism. This compound exists in a tautomeric equilibrium with its keto form, 4-fluoroindolin-3-one. chemicalbook.com In most solvents and conditions, the keto tautomer is the predominant and more stable form. chemicalbook.comyoutube.com This equilibrium is crucial as it offers different pathways for reactivity; the enol form can react at the oxygen atom, while the keto form has an acidic α-proton at the C2 position, enabling reactions at that site. chemicalbook.comkhanacademy.org The electron-withdrawing nature of the fluorine atom can influence the acidity of both the N-H and O-H protons, thereby affecting the position of the tautomeric equilibrium, though typically the keto form remains favored.

Reactions Involving the 3-Hydroxyl Group

The 3-hydroxyl group, and its keto tautomer, is the primary site of reactivity for this compound.

The dual reactivity of the tautomeric forms of this compound allows for various derivatization strategies. The anion generated upon deprotonation can be represented by two major resonance structures, one with the negative charge on the oxygen (enolate) and one with the charge on the C2 carbon. chemicalbook.com This ambident nucleophile can therefore react with electrophiles at either the oxygen or the carbon.

O-Alkylation and O-Acylation : Reaction of the enolate form with alkyl halides or acylating agents can lead to the formation of 3-alkoxy- or 3-acyloxy-4-fluoroindoles. This pathway is often favored under specific conditions, such as in aqueous sodium hydroxide. chemicalbook.com

C-Alkylation and C-Acylation : The nucleophilic character of the C2 position in the keto tautomer allows for reactions with electrophiles. Alkylation at C2 is a common pathway, particularly under conditions that favor the carbanion. chemicalbook.com

Sulfonation : The hydroxyl group can be derivatized to form a sulfate ester. For instance, the parent compound indoxyl is metabolized in the body to form indoxyl sulfate. nih.gov A similar reaction could be applied to this compound to produce 4-fluoro-1H-indol-3-yl sulfate.

Indoxyls are highly susceptible to oxidation, and this represents one of their most significant transformation pathways. In the presence of an oxidizing agent (such as air) and often under basic conditions, this compound is expected to undergo oxidative dimerization to produce 4,4'-difluoroindigo, a fluorinated analogue of the famous indigo dye. researchgate.netcymitquimica.com The proposed mechanism involves the oxidation of the indoxyl to an indoxyl radical. Two of these radicals then combine, followed by further oxidation and elimination of water to yield the final dye molecule. researchgate.net

The stability of indoxyls is generally low, as they are prone to air oxidation. The presence of the fluorine atom is unlikely to prevent this oxidation, though it may alter the rate of the reaction and the properties (e.g., color) of the resulting indigo dye.

Transformations at Other Positions of the Indole Ring

Beyond the 3-position, other sites on the this compound ring can be functionalized.

N1-Position : The nitrogen atom of the indole ring bears a proton that is weakly acidic. In the presence of a strong base (e.g., sodium hydride), the nitrogen can be deprotonated to form a nucleophile. ossila.com This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-alkylated or N-acylated products. mdpi.comnih.gov

C2-Position : Direct functionalization at the C2 position can be achieved through directed ortho-metalation. ossila.com This typically involves protection of the N-H proton (e.g., as a Boc carbamate), followed by deprotonation at C2 using a strong organolithium base (like n-butyllithium or s-butyllithium). mt.com The resulting C2-lithiated species can then be quenched with a variety of electrophiles to introduce substituents at this position.

Benzene (B151609) Ring Positions (C5, C6, C7) : Further electrophilic aromatic substitution on the benzene portion of the ring is possible, though it requires forcing conditions due to the deactivating effect of the 4-fluoro substituent. The directing effects of the existing substituents would guide the position of a new electrophile. The fused pyrrole (B145914) ring directs to the C4 and C6 positions, while the fluorine atom directs ortho and para (to C5 and C7, respectively). Since C4 is already substituted, the most likely positions for further substitution would be C5, C6, or C7, with the precise outcome depending on the specific electrophile and reaction conditions. Directed lithiation can also be used to functionalize the C7 position, particularly on an N-protected indoline (the saturated analogue), which can then be aromatized. orgsyn.org

Table 2: Summary of Potential Transformations

| Ring Position | Type of Reaction | Reagents | Potential Product |

|---|---|---|---|

| N1 | N-Alkylation | NaH, RX | 1-Alkyl-4-fluoro-1H-indol-3-ol |

| C2 | Lithiation/Alkylation | 1. N-protection 2. s-BuLi 3. R-X | 2-Alkyl-4-fluoro-1H-indol-3-ol derivative |

| O3 | O-Alkylation | NaOH, R-X | 3-Alkoxy-4-fluoro-1H-indole |

| C2 (from keto) | C-Alkylation | Base, R-X | 2-Alkyl-4-fluoroindolin-3-one |

| - | Oxidation | Air, O2 | 4,4'-Difluoroindigo |

| C7 | Lithiation/Functionalization | 1. N-protection/Reduction 2. s-BuLi/TMEDA 3. E+ | 7-Substituted-4-fluoroindoline derivative |

Specific Mechanistic Insights into Fluorinated Indole Reactions

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular fashion. nih.govresearchgate.net These reactions are classified by an order term [i,j], which denotes the number of atoms in the fragments connected by the breaking and forming sigma bonds. nih.gov While libretexts.orglibretexts.org- and libretexts.orgnih.gov-sigmatropic rearrangements are well-established and powerful methods for constructing carbon-carbon and carbon-heteroatom bonds in the synthesis of indole alkaloids and other complex molecules, specific examples of-sigmatropic rearrangements in the context of fluorinated indole synthesis are not prominent in the surveyed literature.

The most relevant examples in indole synthesis involve libretexts.orglibretexts.org-sigmatropic shifts. The classic Fischer indole synthesis, a reaction that produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions, is considered to proceed through a key libretexts.orglibretexts.org-sigmatropic rearrangement step. nih.gov Other notable examples include the Claisen rearrangement of allyl vinyl ethers and the Cope rearrangement of 1,5-dienes. researchgate.net Recently, a synthetic route to indoles has been described involving a libretexts.orgnih.gov-Meisenheimer rearrangement followed by a libretexts.orglibretexts.org-sigmatropic rearrangement, expelling water as the only byproduct. nih.gov These methods highlight the utility of sigmatropic shifts for creating the core indole structure with high atom economy.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective cleavage and functionalization a significant challenge. However, developing methods for C-F bond activation is of great interest as it allows for the transformation of readily available polyfluorinated compounds into valuable, partially fluorinated molecules that may be difficult to access otherwise. Studies on fluoroaromatics, including fluorinated indoles, have explored several mechanistic pathways for this transformation.

Transition Metal-Mediated Activation: Transition metal complexes, particularly those of nickel, palladium, and platinum, can cleave C-F bonds, typically through oxidative addition. This process involves the insertion of the metal center into the C-F bond, forming a metal-fluoride and a metal-aryl species. The regioselectivity of C-F versus C-H bond activation is highly dependent on the metal and the substitution pattern of the fluoroaromatic substrate. For example, palladium-catalyzed defluoroborylation of fluoroaromatics has been achieved using a strong base to activate a diboron reagent, which then participates in a catalytic cycle involving C-F oxidative addition. wikipedia.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful, mild strategy for C-F bond activation. These reactions often proceed via radical intermediates. One common mechanism involves a single-electron reduction of the fluoroaromatic substrate by an excited photocatalyst to form a radical anion. This radical anion can then fragment, eliminating a fluoride ion and generating an aryl radical that can be trapped by another reagent. This approach has been used for the difluoroalkylation of indoles through the activation of a trifluoromethyl group.

Enzymatic and Metal-Free Activation: Nature has evolved enzymes capable of mediating C-F bond cleavage. elsevierpure.comnih.gov For instance, certain metalloenzymes can catalyze the defluorination of fluoroaromatics through oxidative pathways. elsevierpure.comnih.gov Additionally, transition-metal-free methods are being developed. These can involve the use of strong Lewis acids to abstract fluoride, or the generation of silyl radicals that can promote defluorinative functionalization under mild conditions. researchgate.net

The following table summarizes different approaches to C-F bond activation.

| Activation Method | Substrate Type | Key Reagents/Catalyst | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Transition Metal Catalysis | Fluoro-aromatics | Pd(0) complex, LiHMDS, B₂pin₂ | Oxidative addition of C-F bond to Pd(0) | wikipedia.org |

| Visible Light Photoredox Catalysis | Trifluoromethyl arenes/alkenes | Photocatalyst (e.g., Ir or Ru complex), Radical Precursor | Single-electron reduction to form radical anion, followed by F⁻ elimination | |

| Visible Light Organocatalysis | α-Fluoro-substituted esters | Aryl disulfide, Indoles | Redox-neutral C-F bond activation | |

| Enzymatic Catalysis | Fluoroaromatics | Metalloenzymes (e.g., Cytochrome P450) | Oxidative aromatic defluorination via high-valent metal-oxo species | elsevierpure.comnih.gov |

| Transition-Metal-Free | Organic fluorides | Silylboronates, KOtBu | In-situ generated silyl radicals enabling defluoroamination |

Theoretical and Computational Investigations of 4 Fluoro 1h Indol 3 Ol Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecular systems. For 4-fluoro-1H-indol-3-ol, DFT calculations provide insights into how the electronegative fluorine atom at the C4-position and the hydroxyl group at the C3-position influence the electron distribution within the indole (B1671886) scaffold.

Computational studies on similar fluorinated aromatic systems have shown that fluorine substitution can lead to a significant redistribution of electron density. In the case of this compound, the fluorine atom is expected to exert a strong inductive electron-withdrawing effect, creating a localized electron-deficient region at the C4-position. This, in turn, can modulate the electronic environment of the entire molecule, affecting its reactivity and intermolecular interactions. DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), are instrumental in quantifying these electronic perturbations.

Analysis of Frontier Molecular Orbitals (FMOs)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich pyrrole (B145914) ring of the indole nucleus, characteristic of indole derivatives. The LUMO, conversely, is expected to be distributed over the aromatic system. The introduction of the fluorine atom at the C4-position is predicted to lower the energies of both the HOMO and LUMO compared to the parent indol-3-ol. smolecule.com This stabilization is a direct consequence of fluorine's high electronegativity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Note: The following values are illustrative, based on general trends observed in DFT studies of similar fluorinated aromatic compounds, and would require specific calculations for precise determination.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Global Reactivity Parameters Estimation

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These parameters, including electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), are calculated using the following equations based on Koopmans' theorem:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): ω = χ² / (2η)

The fluorine substituent at the C4-position is expected to increase the electronegativity and chemical hardness of the indole ring, rendering it less susceptible to electrophilic attack compared to the unsubstituted analogue.

Table 2: Estimated Global Reactivity Parameters for this compound (Note: These values are derived from the illustrative FMO energies in Table 1 and serve as theoretical estimates.)

| Parameter | Value (eV) |

| Electronegativity (χ) | 3.40 |

| Chemical Hardness (η) | 2.45 |

| Global Electrophilicity Index (ω) | 2.36 |

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for elucidating the intricate details of reaction mechanisms, providing insights into the transition states, intermediates, and the associated energetic barriers.

Elucidation of Kinetic and Thermodynamic Parameters in Fluorinated Indole Synthesis

The synthesis of fluorinated indoles can proceed through various pathways, and computational chemistry allows for the exploration of these routes to identify the most energetically favorable ones. Theoretical calculations can shed light on the formation of key intermediates, such as the proposed β-fluorine-substituted carbocation intermediate in certain fluorination reactions of indoles. researchgate.net By mapping the potential energy surface of the reaction, both kinetic (activation energy) and thermodynamic (reaction enthalpy and Gibbs free energy) parameters can be determined, offering a deeper understanding of the reaction's feasibility and rate.

Theoretical Impact of Fluorine Substitution on Activation Energies

The presence of a fluorine atom can significantly impact the activation energies of synthetic transformations. Its strong electron-withdrawing nature can stabilize or destabilize transition states, thereby accelerating or decelerating a reaction. In the context of the synthesis of this compound, the fluorine substituent at the C4-position would likely influence the regioselectivity and the energy barriers of the cyclization and functionalization steps. For instance, in electrophilic aromatic substitution reactions, the fluorine atom would deactivate the benzene (B151609) ring, directing incoming electrophiles to other positions and influencing the activation energy of the substitution process.

Spectroscopic Property Prediction and Validation

Computational methods, particularly time-dependent DFT (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as UV-Vis, IR, and NMR spectra.

Time-Dependent DFT (TDDFT) for UV-Vis Spectra

Theoretical studies based on quantum mechanics are essential for understanding the electronic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comfaccts.desharif.edu This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

The TD-DFT method models the response of the electron density of a molecule to a time-dependent electromagnetic field, such as that of UV-Vis light. sharif.edusharif.edu The calculations yield key information, including the excitation energies (which are converted to maximum absorption wavelengths, λmax), the oscillator strengths (which relate to the intensity of the absorption bands), and the specific molecular orbitals involved in each electronic transition (e.g., HOMO to LUMO transitions). mdpi.com The accuracy of TD-DFT predictions depends significantly on the choice of the functional and the basis set used in the calculation. sharif.edu For organic molecules like this compound, hybrid functionals such as B3LYP are commonly employed with basis sets like 6-311+G(d,p) to achieve a good balance between computational cost and accuracy. mdpi.comresearchgate.net Furthermore, the effect of a solvent can be incorporated using models like the Polarizable Continuum Model (PCM), which is crucial for comparing theoretical spectra with experimental data typically measured in solution.

Comparison of Computational and Experimental Spectroscopic Data

A critical step in computational chemistry is the validation of theoretical results against experimental data. researchgate.net Comparing the TD-DFT calculated UV-Vis spectrum of a molecule with its experimentally measured spectrum allows for the assignment of absorption bands to specific electronic transitions. researchgate.net Typically, there is a small deviation between the calculated and experimental λmax values, often ranging from 1% to 5.8%, which is considered a good agreement. mdpi.com

Discrepancies can arise from several factors, including the limitations of the chosen functional and basis set, the simplicity of the solvent model, and the neglect of vibrational (vibronic) contributions to the electronic spectra in standard calculations. faccts.demdpi.com Despite these potential differences, the comparison provides valuable insights. For instance, if a theoretical spectrum accurately reproduces the experimental one, the computational model can be reliably used to understand the nature of the excited states and the influence of structural modifications on the electronic properties. For this compound, such a comparison would help elucidate how the fluorine substituent at the C4-position influences the π-electron system of the indole core and affects its absorption characteristics.

To illustrate how such a comparison is presented, the following table shows hypothetical data for an indole derivative, demonstrating the typical agreement between theoretical predictions and experimental measurements.

| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 395 | 388 | 0.45 | HOMO → LUMO |

| S0 → S2 | 310 | 305 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 280 | 278 | 0.68 | HOMO → LUMO+1 |

This table is illustrative and does not represent actual data for this compound.

Bioisosteric Considerations of Fluorine in Indole Systems

Bioisosterism is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to improve the compound's pharmacological profile. chimia.chresearchgate.net Fluorine is a particularly valuable bioisostere for the hydrogen atom and the hydroxyl group due to its unique properties. researchgate.netpsychoactif.org

In the context of indole systems, the strategic placement of a fluorine atom can lead to significant improvements in drug-like properties. nih.gov The C-F bond is highly polarized and stronger than a C-H bond, which can block metabolic attack at that position, thereby increasing the metabolic stability and half-life of the drug candidate. psychoactif.org For instance, replacing a hydrogen with fluorine on an aromatic ring can prevent oxidation by cytochrome P450 enzymes.

Furthermore, the high electronegativity of fluorine can profoundly alter the electronic properties of the indole ring. nih.gov This modification can influence the molecule's acidity or basicity (pKa) and its ability to participate in hydrogen bonding. Fluorine is a weak hydrogen bond acceptor, a property that can modulate interactions with biological targets like enzymes or receptors. psychoactif.org The introduction of fluorine can also enhance binding affinity by creating favorable electrostatic interactions with the target protein. For example, in HIV-1 attachment inhibitors based on an indole structure, the addition of a fluorine atom at the 4-position was found to increase potency by more than 50-fold. nih.gov

The small size of the fluorine atom, which is comparable to that of a hydrogen atom, means that this substitution can often be made with minimal steric disruption, allowing the modified molecule to retain its original binding conformation. psychoactif.org This combination of steric similarity to hydrogen and unique electronic properties makes fluorine a powerful tool in drug design for optimizing potency, selectivity, and pharmacokinetic parameters of indole-based compounds. chimia.chnih.gov

Exploration of Fluorine Substitution Effects on Indole Chemistry and Biochemical Interactions

Fluorine's Influence on Molecular Properties Relevant to Interactions

The strategic placement of a fluorine atom on the indole (B1671886) nucleus can significantly alter its properties, thereby affecting its interactions with biological systems. These modifications are primarily attributed to fluorine's potent inductive effects and its ability to modulate lipophilicity.

Modulation of Lipophilicity and Membrane Permeability

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine can either increase or decrease lipophilicity depending on the molecular context. Generally, the replacement of a hydrogen atom with a fluorine atom increases lipophilicity. However, in some cases, particularly with multiple fluorine substitutions, a decrease in lipophilicity can be observed.

This modulation of lipophilicity directly impacts membrane permeability. A compound's ability to cross biological membranes is crucial for reaching its target site of action. By altering the lipophilicity, fluorine substitution can fine-tune the balance between aqueous solubility and lipid membrane permeability, which is essential for oral bioavailability and distribution throughout the body.

Table 1: Comparison of Calculated logP Values for Indole and Representative Fluoroindoles

| Compound | Calculated logP |

|---|---|

| 1H-Indole | 2.14 |

| 4-Fluoro-1H-indole | 2.25 |

| 5-Fluoro-1H-indole | 2.25 |

| 6-Fluoro-1H-indole | 2.25 |

| 7-Fluoro-1H-indole | 2.25 |

Note: The logP values in the table are calculated estimates and serve for comparative purposes to illustrate the general effect of fluorination on the lipophilicity of the indole scaffold.

Electronic Effects on Molecular Recognition and Binding Affinities

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I effect) on the indole ring. This alters the electron density distribution across the molecule, which can have significant consequences for molecular recognition and binding to biological targets such as enzymes and receptors.

The introduction of a fluorine atom can influence the electrostatic potential of the molecule, creating localized regions of partial positive and negative charge. These changes can affect the strength and nature of non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and π-π stacking, which are fundamental to ligand-protein binding. By modifying these interactions, fluorine substitution can enhance the binding affinity and selectivity of a compound for its target. Computational studies on substituted indoles have shown that electron-withdrawing groups, such as fluorine, can lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the molecule's electronic properties and reactivity. rsc.org

Mechanisms of Interaction with Biological Targets (Non-Clinical Focus)

The presence of fluorine can introduce new potential interactions and modify existing ones, thereby influencing how a molecule interacts with its biological targets.

Alteration of Compound Basicity and Acidity by Fluorine

The electron-withdrawing nature of fluorine can significantly impact the acidity and basicity of nearby functional groups. In the context of 4-fluoro-1H-indol-3-ol, the fluorine at the 4-position would be expected to increase the acidity of both the N-H proton of the indole ring and the hydroxyl group at the 3-position. The pKa of the indole N-H is approximately 17. chapman.edu The introduction of an electron-withdrawing fluorine atom would lower this pKa, making the proton more readily ionizable under basic conditions. Similarly, the pKa of the hydroxyl group would also be reduced, making it a stronger acid compared to the non-fluorinated analogue.

This alteration of acidity can have a profound effect on the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and interactions with biological targets.

Table 2: Approximate pKa Values of Relevant Functional Groups

| Functional Group | Approximate pKa |

|---|---|

| Indole N-H | ~17 |

| Phenol O-H | ~10 |

| Aliphatic Alcohol O-H | ~16-18 |

Note: The pKa values are general approximations. The presence of the fluorine atom in this compound is expected to lower the pKa values of both the N-H and O-H groups due to its electron-withdrawing effect.

Role of Fluorine in Molecular Conformation and Intermolecular Interactions (e.g., H-F Hydrogen Bonding, π-π Stacking)

H-F Hydrogen Bonding: While the carbon-bound fluorine is a weak hydrogen bond acceptor, it can participate in hydrogen bonding interactions, particularly with strong hydrogen bond donors. nih.gov In the context of a biological target, the fluorine atom of this compound could potentially form a weak hydrogen bond with an N-H or O-H group of an amino acid residue in a protein's binding pocket. The typical distances for such C-F···H-N or C-F···H-O interactions are in the range of 2.8 to 3.5 Å. nih.gov

π-π Stacking: The electron-withdrawing nature of fluorine can influence the π-π stacking interactions of the indole ring. Fluorination can create a quadrupole moment on the aromatic ring, which can lead to favorable "quadrupole-quadrupole" or "dipole-quadrupole" interactions with other aromatic rings, such as those of phenylalanine, tyrosine, or tryptophan residues in a protein. These interactions, where the electron-poor fluorinated ring stacks with an electron-rich aromatic ring, can contribute significantly to binding affinity. The centroid-to-centroid distance in such π-π stacking interactions is typically in the range of 3.4 to 3.8 Å. nih.gov

Investigating Metabolic Stability at a Chemical Level

A key reason for incorporating fluorine into drug candidates is to enhance their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.

Table 3: Common Cytochrome P450 Isozymes Involved in Drug Metabolism

| CYP450 Isozyme | Common Substrates/Functions |

|---|---|

| CYP3A4/5 | Metabolism of a wide range of drugs |

| CYP2D6 | Metabolism of many CNS-active drugs |

| CYP2C9 | Metabolism of non-steroidal anti-inflammatory drugs (NSAIDs) |

| CYP2C19 | Metabolism of proton pump inhibitors |

| CYP1A2 | Metabolism of caffeine (B1668208) and aromatic compounds |

| CYP2A6 | Metabolism of nicotine (B1678760) and indole |

Fluorinated Indoles as Biochemical Probes

The strategic incorporation of fluorine into the indole scaffold has proven to be a powerful tool in chemical biology and biochemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the utility of the ¹⁹F nucleus as an NMR probe—have enabled the development of sophisticated methods for studying complex biological systems. Fluorinated indoles, particularly fluorinated tryptophan analogs, serve as minimally perturbing probes that can provide detailed insights into protein structure, dynamics, and enzyme mechanisms. Their application has significantly advanced our understanding of biomolecular interactions and biosynthetic pathways.

Applications of ¹⁹F NMR for Dynamic and Structural Protein Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution. The use of ¹⁹F NMR, in particular, offers several advantages. Since fluorine is virtually absent in biological systems, the introduction of a ¹⁹F-labeled amino acid, such as a fluorinated tryptophan, results in a simplified NMR spectrum with no background signals. nih.govehu.es This allows for the direct observation of the local environment of the probe without the spectral complexity of ¹H, ¹³C, or ¹⁵N NMR. nih.gov

Fluorinated tryptophan analogs, such as 4-, 5-, 6-, and 7-fluorotryptophan, can be biosynthetically incorporated into proteins, often with minimal perturbation to the protein's structure and function. dal.canih.gov The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an exquisite reporter of conformational changes, ligand binding, and protein dynamics. ehu.es

Detailed Research Findings:

Researchers have successfully utilized ¹⁹F NMR to map conformational changes in proteins upon ligand binding. For example, in studies of the galactose-binding protein, the incorporation of 5-fluorotryptophan (B555192) at its five tryptophan positions allowed for the monitoring of significant chemical shift changes upon the binding of D-galactose or D-glucose. nih.gov These changes provided a spatial map of the regions involved in the ligand-induced conformational change. nih.gov

Furthermore, ¹⁹F NMR relaxation dispersion (RD) experiments are employed to quantify dynamic processes within proteins on the microsecond to millisecond timescale. nih.gov Studies have shown that while 5-fluorotryptophan can accurately report on global exchange processes, its local motions can be faster than the protein backbone motions, a factor that requires careful consideration during data interpretation. nih.gov The versatility of this approach is expanded by using mixtures of different fluorotryptophan isomers (e.g., 5- and 7-fluorotryptophan), allowing for the simultaneous tracking of multiple sites within a protein. dal.ca This strategy has been applied to study ligand binding to membrane proteins, where distinct ¹⁹F peak intensity changes were observed for different peptide ligands, revealing subtle differences in their binding modes that were not apparent in traditional ¹H-¹⁵N HSQC spectra. dal.ca

| Protein System Studied | Fluorinated Probe Used | Key Findings |

| KIX, Dcp1, Dcp2, DcpS | 5-Fluorotryptophan | Minimal effect on protein motions compared to native protein; probe motions can be faster than backbone motions. nih.gov |

| Apelin Receptor (AR/APJ) Fragments | 4-, 5-, 6-, and 7-Fluorotryptophan | Chemical shifts and relaxation rates varied with micellar environment and fluorine position, enabling site-specific tracking of ligand binding. dal.ca |

| Galactose-binding protein | 5-Fluorotryptophan | Mapped ligand-induced conformational changes by observing chemical shift changes at nine probe positions. nih.gov |

| HIV-1 Capsid Protein (CA-CTD) | 4-Fluoro-, 6-Fluoro-, and 4,6-Difluorotryptophan | The difluorinated probe provided distinct resonances, expanding the toolkit for assessing protein behavior. ehu.es |

Chemical Biology Investigations of Indole Biosynthesis Mechanisms

Fluorinated indoles have also been instrumental as mechanistic probes in the study of indole biosynthesis. The introduction of a fluorine atom at specific positions of the indole ring can alter the electronic properties of the substrate, thereby influencing the rates of enzymatic reactions. By observing these effects, researchers can deduce the nature of the transition states and the mechanisms of individual biosynthetic steps.

Tryptophan synthase, a well-studied enzyme in the biosynthesis of tryptophan, catalyzes the final step, which involves the reaction of indole-3-glycerol phosphate (B84403) and serine. The intrinsic fluorescence of tryptophan is a sensitive probe of its local environment and has been used to study protein conformational changes. bmglabtech.comacs.org The principles of using altered substrates to probe enzyme mechanisms are well-established. While direct studies using this compound are not prominently documented in the reviewed literature, the use of fluorinated analogs of tryptophan and other indole derivatives in various biological studies provides a strong precedent for their utility. researchgate.net The electron-withdrawing nature of fluorine can significantly impact the reactivity of the indole ring, making fluorinated indoles valuable tools for probing enzymatic reactions involving electrophilic or nucleophilic attack at the indole nucleus.

Detailed Research Findings:

The synthesis of various fluorinated indole derivatives has been a subject of significant research, driven by their potential as biologically active molecules and as probes for biochemical processes. researchgate.netnih.gov For instance, methods have been developed for the efficient synthesis of fluorinated indol-3-yl-1-phenylethanols, which are valuable precursors for biologically active compounds. nih.gov The ability to synthesize a wide array of fluorinated indoles allows for a systematic investigation of how fluorine substitution at different positions affects enzyme activity.

While the provided sources focus more on the application of fluorinated indoles in protein NMR studies, the foundational principle of using fluorinated analogs to probe biological mechanisms is broadly applicable. For example, in the study of enzymes that process indole or tryptophan, introducing a fluorinated substrate can help to:

Stabilize or destabilize reaction intermediates: The electron-withdrawing effect of fluorine can influence the stability of cationic intermediates, providing evidence for their existence in a proposed reaction mechanism.

Alter pKa values: Fluorine substitution can change the acidity of N-H or C-H bonds, which can be critical for enzymatic catalysis.

Serve as a reporter group: The ¹⁹F NMR signal of a fluorinated substrate or intermediate can be monitored during the course of an enzymatic reaction to provide real-time kinetic and mechanistic data.

The development of synthetic methods to access a variety of fluorinated indoles is crucial for these investigations. nih.govrsc.org These synthetic advancements pave the way for future studies aimed at unraveling the intricate mechanisms of indole biosynthesis and metabolism.

| Research Area | Application of Fluorinated Indoles | Potential Insights |

| Enzyme Mechanism Studies | Use as altered substrates for enzymes in the indole biosynthetic pathway. | Elucidation of transition state structures; identification of rate-limiting steps; probing the role of electronic effects in catalysis. |

| Biosynthetic Pathway Elucidation | Tracing the metabolic fate of fluorinated indole precursors. | Identification of new intermediates and enzymatic transformations in the biosynthesis of indole-containing natural products. |

| Development of Enzyme Inhibitors | Design of fluorinated indole analogs as potential enzyme inhibitors. | Understanding enzyme-substrate interactions and developing new therapeutic agents. |

Advanced Applications of 4 Fluoro 1h Indol 3 Ol and Fluorinated Indole Scaffolds

Utility as Synthetic Intermediates and Building Blocks in Organic Synthesis

Fluorinated indoles are versatile building blocks in organic synthesis, largely due to the profound influence of the fluorine atom on the reactivity and properties of the indole (B1671886) ring system. The introduction of fluorine can significantly alter a molecule's bioactivity, bioavailability, and metabolic stability, making these scaffolds highly sought after in medicinal chemistry and drug discovery. rsc.org For instance, replacing hydrogen with fluorine on aromatic rings is a well-established strategy to slow oxidative metabolism by cytochrome monooxygenases. daneshyari.com

The development of novel synthetic methodologies has provided efficient access to a wide range of fluorinated indole derivatives. nih.gov These methods include:

Metal-free synthesis: Oxidative dearomatization approaches allow for the scalable production of fluorinated indoles from simple anilines. nih.gov

Catalytic processes: Rhodium(II)-catalyzed transannulation and gold-catalyzed cyclization of alkynylanilines are other sophisticated methods for constructing the fluorinated indole core. rsc.orgresearchgate.net

Direct C-H fluorination: Techniques for the direct fluorination of the indole ring have also been developed, offering a direct path to these valuable compounds. researchgate.net

These synthetic advancements have made fluorinated indole scaffolds, such as 4-fluoro-1H-indol-3-ol, readily available as intermediates. The functional groups on the indole ring can be further manipulated to build more complex molecular architectures. The hydroxyl group at the C3-position of this compound, for example, is a key functional handle for subsequent reactions, allowing for the synthesis of a diverse library of compounds for various applications. The indole N-H group can also be functionalized to create N-alkylated or N-fluoroalkylated derivatives, which are present in several commercially successful drugs. rsc.org

Potential in Materials Science and Optoelectronic Applications

The unique electronic properties of the fluorinated indole nucleus make it an attractive component for the design of advanced organic materials with specific optical and electronic functions.

Indole-based organic dyes have emerged as promising sensitizers in dye-sensitized solar cells (DSSCs) due to their high molar extinction coefficients, low cost, and structural flexibility. researchgate.netrsc.org These dyes typically feature a Donor-π-Acceptor (D-π-A) architecture, where the electron-rich indole moiety often serves as the donor component. researchgate.netrsc.org

The incorporation of fluorine into the dye structure is a key strategy for fine-tuning its electronic properties. The strong electron-withdrawing nature of fluorine can lower the dye's Lowest Unoccupied Molecular Orbital (LUMO) level, which is beneficial for efficient electron injection from the photoexcited dye into the semiconductor's conduction band. rsc.org Research has shown that both the number and position of fluorine substituents can significantly impact solar cell performance. researchgate.net In one study, organic dyes with a mono-substituted fluorine atom in the ortho position of a phenyl π-bridge showed enhanced power conversion efficiency compared to meta-substituted or unsubstituted analogues. researchgate.net However, di-substitution with fluorine atoms was found to reduce the performance, indicating a complex relationship between fluorination and photovoltaic efficiency. researchgate.net

Table 1: Performance of DSSCs Based on Different Fluorinated Dyes Data synthesized from studies on fluorinated organic dyes for DSSCs. PCE (Power Conversion Efficiency), Jsc (Short-circuit current density), Voc (Open-circuit voltage), FF (Fill Factor).

Click to view interactive data

| Dye Structure | Fluorine Position | PCE (%) | Jsc (mA cm⁻²) | Voc (V) | FF (%) | Reference |

|---|---|---|---|---|---|---|

| Unsubstituted | N/A | 3.01 | 4.98 | 0.80 | 75.45 | researchgate.net |

| Mono-substituted | ortho | 3.33 | 5.43 | 0.81 | 75.85 | researchgate.net |

| Mono-substituted | meta | 3.12 | 5.12 | 0.81 | 75.60 | researchgate.net |

| Di-substituted | ortho, ortho | 2.50 | 4.32 | 0.79 | 73.20 | researchgate.net |

| Di-substituted | ortho, meta | 2.78 | 4.65 | 0.80 | 74.70 | researchgate.net |

Organic molecules with significant non-linear optical (NLO) properties are in high demand for applications in photonics, telecommunications, and optical data processing. researchgate.net The NLO response in organic materials typically arises from intramolecular charge transfer (ICT) within a "push-pull" system, consisting of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. researchgate.netru.nl

The indole nucleus has been identified as an effective electron donor for creating NLO chromophores. researchgate.net Theoretical and experimental studies have shown that indole-based molecules can exhibit large molecular hyperpolarizabilities (a measure of NLO activity). researchgate.net Fluorination provides a powerful tool to further modulate these properties. By strategically placing fluorine atoms on the donor, acceptor, or π-bridge, it is possible to fine-tune the ICT characteristics and enhance the NLO response. Computational studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of fluorinated derivatives, guiding the synthesis of new materials with optimized performance. researchgate.net Research into fluorinated aniline (B41778) and indole derivatives has confirmed their potential as NLO candidates, with computed hyperpolarizabilities significantly greater than that of the standard reference molecule, urea. researchgate.net

Agronomical Chemistry Research (e.g., Herbicidal Systems)

The strategic use of fluorine is a cornerstone of modern agrochemical design, with fluorinated compounds representing a significant portion of active ingredients in herbicides, fungicides, and insecticides. researchgate.netnih.gov Fluorine can increase the lipophilicity of a molecule, which facilitates its uptake and movement across plant cuticles and cell membranes, and can enhance its biological efficacy. nih.gov

Research has demonstrated the potential of fluorinated indole scaffolds in the development of novel herbicidal systems. For example, a series of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles were synthesized and showed post-emergent herbicidal activity against various grass and broadleaf weed species. niscair.res.in

Similarly, novel indole-3-carboxylic acid derivatives have been designed as potential antagonists for the auxin receptor protein TIR1, which plays a crucial role in plant growth. researchgate.net Petri dish assays revealed that many of these compounds exhibited excellent inhibitory effects on the root and shoot growth of both dicotyledonous and monocotyledonous weeds. researchgate.net Certain fluorinated derivatives demonstrated particularly high inhibition rates, underscoring the positive contribution of fluorine to herbicidal activity. researchgate.net This work expands the chemical space for developing new auxin-mimic herbicides for effective weed control. researchgate.net

Table 2: Herbicidal Activity of Indole Derivatives on Rape (B. napus) Root Growth Data from studies on indole-3-carboxylic acid derivatives as potential herbicides.

Click to view interactive data

| Compound | Concentration (mg/L) | Inhibition Rate (%) | Reference |

|---|---|---|---|

| 10d | 100 | 96 | researchgate.net |

| 10d | 10 | 92 | researchgate.net |

| 10h | 100 | 95 | researchgate.net |

| 10h | 10 | 93 | researchgate.net |

Future Research Directions and Uncharted Avenues

Development of Novel and Sustainable Synthetic Routes for 4-Fluoro-1H-indol-3-ol

Current synthetic strategies for fluorinated indoles often involve multi-step processes, expensive metal catalysts, or harsh reaction conditions. researchgate.net Future research must prioritize the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound.

Key areas for exploration include:

Green Chemistry Approaches: The use of electrochemical methods, as demonstrated for other indole (B1671886) derivatives, could offer a sustainable and efficient synthetic route. researchgate.net These methods often operate under mild conditions and avoid the use of hazardous reagents.

Metal-Free Catalysis: Developing novel, scalable, and metal-free synthetic pathways would be a significant advancement. nih.gov This could involve oxidative dearomatization techniques that utilize simple, commercially available starting materials. nih.gov

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound could offer high selectivity and milder reaction conditions. Investigating the potential of engineered enzymes for this purpose is a promising avenue.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Electrosynthesis | Green and sustainable, mild reaction conditions, high functional group tolerance. researchgate.net | Optimization of electrochemical parameters, development of suitable electrode materials. |

| Metal-Free Catalysis | Avoids toxic and expensive metal catalysts, scalable. nih.gov | Design of novel organic catalysts, exploration of oxidative dearomatization pathways. nih.gov |

| Biocatalysis | High stereoselectivity and regioselectivity, environmentally friendly. | Enzyme discovery and engineering, optimization of reaction conditions for enzymatic synthesis. |

Advanced Spectroscopic Characterization Techniques for Intricate Structural Details